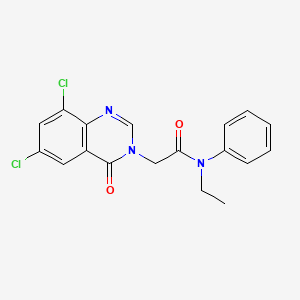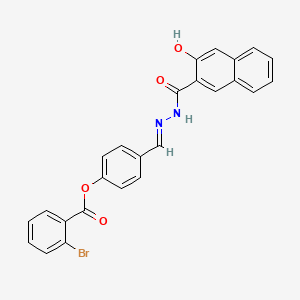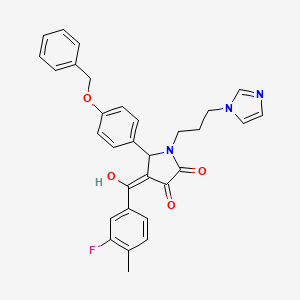
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with chlorine atoms and an acetamide group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide typically involves multiple steps:
-
Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.
-
Chlorination: : The quinazolinone core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 8 positions.
-
Acetamide Formation: : The final step involves the acylation of the chlorinated quinazolinone with N-ethyl-N-phenylacetamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The chlorine atoms on the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is often studied for its interactions with biological targets such as kinases and receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the chlorine substitutions, which may affect its biological activity and reactivity.
6,8-dichloro-4-oxoquinazoline: A simpler structure without the acetamide group, used as an intermediate in various syntheses.
N-ethyl-N-phenylacetamide: A simpler amide without the quinazolinone core, used in different chemical contexts.
Uniqueness
2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific substitutions and functional groups, which confer distinct chemical and biological properties. The presence of chlorine atoms and the acetamide group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
618443-81-5 |
|---|---|
Molekularformel |
C18H15Cl2N3O2 |
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-23(13-6-4-3-5-7-13)16(24)10-22-11-21-17-14(18(22)25)8-12(19)9-15(17)20/h3-9,11H,2,10H2,1H3 |
InChI-Schlüssel |
OZDPWIXMOPENMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025853.png)


![Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12025873.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025889.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025891.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)

![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)

![11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12025921.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12025937.png)
